molecular formula C29H35F3N2O3 B13838828 Siponimod-D11

Siponimod-D11

Cat. No.: B13838828
M. Wt: 527.7 g/mol
InChI Key: KIHYPELVXPAIDH-NEBXIGIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siponimod-D11 is a deuterated form of Siponimod, a selective sphingosine 1-phosphate receptor modulator. Siponimod is primarily used in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Siponimod.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Siponimod-D11 involves the incorporation of deuterium atoms into the Siponimod molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dichloromethane (DCM) in the preparation of electrospun fibers containing Siponimod . The electrospinning conditions are optimized to produce a microfibrous, poly(lactic-co-glycolic acid) (PLGA) matte that is cut and rolled into the desired implant size.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the preparation of crystalline polymorphic forms of Siponimod base, Siponimod hemifumarate, and other salts . The production process ensures the uniform distribution of Siponimod within the electrospun fibers, resulting in a stable, amorphous solid dispersion.

Chemical Reactions Analysis

Types of Reactions

Siponimod-D11 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of Siponimod, which are used to study its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Siponimod-D11 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Siponimod-D11 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. This uniqueness provides valuable insights into the drug’s behavior in the body and its potential therapeutic applications.

Properties

Molecular Formula

C29H35F3N2O3

Molecular Weight

527.7 g/mol

IUPAC Name

1-[[2-ethyl-4-[(Z)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D

InChI Key

KIHYPELVXPAIDH-NEBXIGIDSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=C(C=C(C=C2)CO/N=C(/C)\C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)CC)C(F)(F)F)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.